REACTION_CXSMILES
|
CC([O:5][C:6]([C:8]1[NH:9][C:10](=[O:14])[NH:11][C:12]=1[CH3:13])=[O:7])(C)C.FC(F)(F)C(O)=O>>[CH3:13][C:12]1[NH:11][C:10](=[O:14])[NH:9][C:8]=1[C:6]([OH:7])=[O:5]
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Name
|
|
Quantity
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110.1 g
|
Type
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reactant
|
Smiles
|
CC(C)(C)OC(=O)C=1NC(NC1C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring the resulting mixture at room temperature for 20 minutes the suspension
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
is evaporated in vacuo
|
Type
|
ADDITION
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Details
|
The solid residue is mixed with water (700 mL)
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Type
|
FILTRATION
|
Details
|
the mixture filtered
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Type
|
WASH
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Details
|
the solid residue washed with an additional portion of water (700 mL)
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Type
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CUSTOM
|
Details
|
The filter cake is then dried for 1.5 hr at ca. 105° C.
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Duration
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1.5 h
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |